REACTION_CXSMILES
|
[Na].[N+:2]([C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([OH:13])=[CH:7][CH:6]=1)([O-:4])=[O:3].[CH2:14](Br)[CH:15]=C.[CH2:18](Cl)Cl.CCCCCC>CN(C=O)C>[CH2:12]([O:11][C:9]1[CH:10]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=[CH:7][C:8]=1[O:13][CH3:18])[CH:14]=[CH2:15] |f:3.4,^1:0|
|
Name
|
|
Quantity
|
97.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=C1)OC)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
CH2Cl2 hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuum
|
Type
|
WASH
|
Details
|
the residue washed with water
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
A sample recrystallized from methanol
|
Type
|
CUSTOM
|
Details
|
gave m.p. 93-94° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC=1C=C(C=CC1OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |